molecular formula C16H12N6OS B5806003 N~1~-(2-CYANOPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE

N~1~-(2-CYANOPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE

Cat. No.: B5806003
M. Wt: 336.4 g/mol
InChI Key: NSUICPQYJBMPNF-UHFFFAOYSA-N
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Description

N~1~-(2-CYANOPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyano group attached to a phenyl ring, a phenyl-substituted tetrazole ring, and a sulfanyl group linked to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-CYANOPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting phenylhydrazine with sodium azide under acidic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the tetrazole derivative with a suitable thiol reagent.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 2-cyanophenylacetic acid under amide formation conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The phenyl rings may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Research: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N1-(2-CYANOPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE depends on its specific application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Materials Science: The compound’s electronic properties may be exploited in the design of semiconductors or other functional materials.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2-CYANOPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE: Characterized by the presence of a cyano group, tetrazole ring, and sulfanyl group.

    N~1~-(2-CYANOPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TRIAZOL-5-YL)SULFANYL]ACETAMIDE: Similar structure but with a triazole ring instead of a tetrazole ring.

    N~1~-(2-CYANOPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-THIADIAZOL-5-YL)SULFANYL]ACETAMIDE: Contains a thiadiazole ring instead of a tetrazole ring.

Uniqueness

The uniqueness of N1-(2-CYANOPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS/c17-10-12-6-4-5-9-14(12)18-15(23)11-24-16-19-20-21-22(16)13-7-2-1-3-8-13/h1-9H,11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUICPQYJBMPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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